molecular formula C25H16BrCl B8243332 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene

2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene

Cat. No.: B8243332
M. Wt: 431.7 g/mol
InChI Key: LWBIQFPMSGFWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene typically involves multi-step organic reactions. One common method is the bromination of 9-(3-chlorophenyl)-9-phenyl-9H-fluorene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine or chlorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or alcohol derivative.

Scientific Research Applications

2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    9-Phenyl-9H-fluorene: Lacks the bromine and chlorine substituents, leading to different chemical reactivity and properties.

    2-Bromo-9-phenyl-9H-fluorene: Similar structure but without the 3-chlorophenyl group, affecting its electronic and steric properties.

    9-(3-Chlorophenyl)-9H-fluorene:

Uniqueness

2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene is unique due to the combination of bromine, chlorine, and phenyl groups attached to the fluorene core. This unique structure imparts specific electronic and steric properties that can be exploited in various chemical reactions and applications.

Biological Activity

2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

The molecular formula of this compound is C25_{25}H16_{16}BrCl, with a molar mass of approximately 431.76 g/mol. The compound can be synthesized through bromination of 9-(3-chlorophenyl)-9-phenyl-9H-fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide, typically in dichloromethane as a solvent at room temperature .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, potentially leading to inhibition or activation of specific metabolic pathways. The compound has been investigated for its effects on:

  • Antimicrobial Activity : It may inhibit the growth of bacteria by disrupting cellular functions or by acting on specific enzymes crucial for bacterial survival.
  • Anticancer Activity : The compound could interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, derivatives containing chlorophenyl groups have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A comparative analysis revealed that certain synthesized fluorene derivatives exhibited higher antimicrobial efficacy than established antibiotics .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Compound NameZone of Inhibition (mm)Bacterial Strain
This compound10 mmStaphylococcus aureus
Similar Fluorene Derivative11 mmEscherichia coli
Control (Vancomycin)15 mmStaphylococcus aureus
Control (Gentamicin)12 mmEscherichia coli

Anticancer Activity

Research has indicated that the compound may possess significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung (A549) and breast (MDA-MB-231) carcinoma cells. The mode of action appears to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µg/mL)Reference Drug (Taxol) IC50_{50} (µg/mL)
A5492015
MDA-MB-2312518

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Pharmaceutical Sciences evaluated the antimicrobial efficacy of various fluorene derivatives, including this compound. Results indicated that it exhibited substantial antibacterial activity against multidrug-resistant strains, outperforming some conventional antibiotics .
  • Anticancer Mechanism Investigation : Another research effort focused on elucidating the anticancer mechanisms involved with this compound. The findings suggested that it effectively inhibits DHFR, leading to reduced nucleotide synthesis and subsequent cancer cell proliferation, making it a promising candidate for further drug development .

Properties

IUPAC Name

2-bromo-9-(3-chlorophenyl)-9-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16BrCl/c26-19-13-14-22-21-11-4-5-12-23(21)25(24(22)16-19,17-7-2-1-3-8-17)18-9-6-10-20(27)15-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBIQFPMSGFWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16BrCl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.